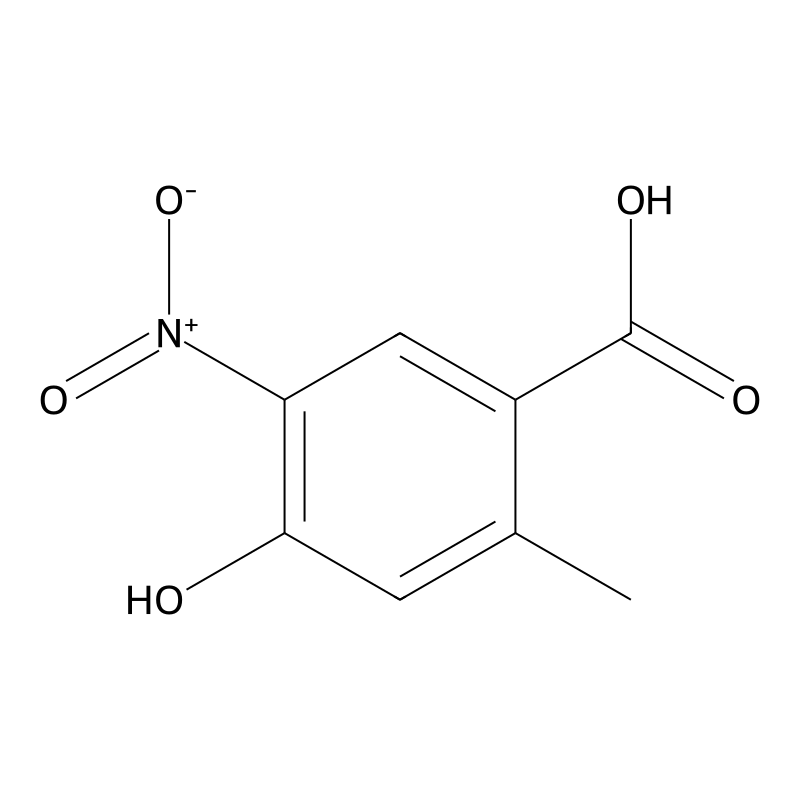

4-Hydroxy-2-methyl-5-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Nitro compounds are a very important class of nitrogen derivatives . They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- The nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

- Nitro groups of nitroalkanes can be identified by strong infrared bands .

- Methyl 2-hydroxy-5-nitrobenzoate is used as a pharmaceutical intermediate . It is suitable for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses .

- Synthesized 4-hydroxy-2-quinolone analogs were screened for their antifungal activity against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .

- 5-Methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .

- The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .

Organic Chemistry

Pharmaceutical Intermediate

Antimicrobial Activity

Synthesis of 5-methyl-2-nitrobenzoic acid

4-Hydroxy-2-methyl-5-nitrobenzoic acid is a crystalline solid that appears as a yellow to orange-yellow powder. Its molecular formula is C₈H₇N₁O₅, and it has a molecular weight of approximately 197.15 g/mol. The compound has a melting point ranging from 213 to 214 °C and a boiling point of about 375.4 °C at 760 mmHg . It is classified under the category of nitrobenzoic acids, which are derivatives of benzoic acid containing nitro and hydroxy groups.

The chemical behavior of 4-hydroxy-2-methyl-5-nitrobenzoic acid can be characterized by several key reactions:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The nitro group can undergo reduction to form an amine or hydroxylamine derivative under appropriate conditions.

- Nucleophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Several methods have been developed for synthesizing 4-hydroxy-2-methyl-5-nitrobenzoic acid:

- Nitration of Salicylic Acid: This method involves the nitration of salicylic acid using nitric acid in the presence of sulfuric acid.

- Chemical Modification: Starting from commercially available compounds, chemical modifications such as methylation and hydroxy group introduction can yield the desired compound.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to achieve the final structure.

4-Hydroxy-2-methyl-5-nitrobenzoic acid has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations.

- Dyes and Pigments: Due to its color properties, it may be utilized in dye production.

- Research: As a reagent in organic synthesis and biochemical studies.

Studies on the interactions of 4-hydroxy-2-methyl-5-nitrobenzoic acid with other molecules are crucial for understanding its biological role. Preliminary research suggests potential interactions with enzymes involved in metabolic pathways and receptor sites that could influence its pharmacological profile.

Several compounds share structural similarities with 4-hydroxy-2-methyl-5-nitrobenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxy-2-methyl-4-nitrobenzoic acid | C₈H₇N₁O₅ | Hydroxyl group at position five instead of four |

| 3-Hydroxy-4-methyl-5-nitrobenzoic acid | C₈H₇N₁O₅ | Different positioning of hydroxyl group |

| 2-Hydroxy-5-nitrobenzoic acid | C₇H₆N₁O₃ | Lacks the methyl group at position two |

Traditional Organic Synthesis Approaches for Nitrobenzoic Acid Derivatives

Classical synthesis of nitrobenzoic acid derivatives often begins with benzene or toluene derivatives. For 4-hydroxy-2-methyl-5-nitrobenzoic acid, a stepwise functionalization strategy is employed. First, methyl group introduction via Friedel-Crafts alkylation using methyl chloride and anhydrous aluminum trichloride yields toluene derivatives. Subsequent nitration with a mixed acid system (concentrated nitric and sulfuric acids) introduces nitro groups, where the electron-withdrawing carboxylic acid group directs nitration to the meta position relative to itself. Finally, oxidation of the methyl group to a carboxylic acid using alkaline potassium permanganate completes the synthesis.

A representative example involves the nitration of 2-methylbenzoic acid. The methyl group’s ortho-directing effect and the carboxylic acid’s meta-directing nature compete, but under controlled conditions, nitration preferentially occurs at the para position to the methyl group, yielding 4-nitro-2-methylbenzoic acid. Hydroxylation via diazotization or direct electrophilic substitution can then introduce the hydroxyl group at the 5-position.

Table 1: Traditional Synthesis Routes for Nitrobenzoic Acid Derivatives

| Precursor | Nitration System | Oxidizing Agent | Yield (%) |

|---|---|---|---|

| 2-Methylbenzoic acid | HNO₃/H₂SO₄ (mixed acid) | KMnO₄ (alkaline) | ~70 |

| Toluene | Au₂O₃/Ag₂O/CuO catalyst | O₂ (oxidative) | 90 |

Modern Catalytic Strategies for Regioselective Nitration

Recent advances focus on improving regioselectivity and reducing waste. Heterogeneous catalytic systems, such as gold oxide (Au₂O₃), silver oxide (Ag₂O), and copper oxide (CuO), enable efficient nitration under mild conditions. For instance, a catalyst system comprising Au₂O₃ (0.026 mmol), Ag₂O (0.220 mmol), and CuO (0.440 mmol) in aqueous sodium hydroxide facilitates the oxidation and nitration of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid with 90% yield. While this example pertains to furan derivatives, analogous strategies apply to benzene systems, where metal oxides stabilize nitronium ions (NO₂⁺), enhancing meta-selectivity.

Electrochemical nitration, an emerging method, replaces traditional mixed acids with nitrogen dioxide (NO₂) and conductive salts in aprotic solvents. This approach minimizes acidic waste and improves selectivity by controlling electron transfer at the electrode surface. For 4-hydroxy-2-methyl-5-nitrobenzoic acid, such systems could optimize nitro group placement while avoiding over-nitration.

Solvent Systems and Temperature Optimization in Stepwise Functionalization

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., dimethylformamide) stabilize nitronium ions, while aqueous systems facilitate oxidation steps. In the synthesis of 2,5-furandicarboxylic acid, demineralized water at 42°C proved optimal for catalytic nitration-oxidation, achieving 90% yield. Conversely, traditional nitration in sulfuric acid at 0–5°C suppresses side reactions but generates acidic waste.

Temperature gradients also influence functionalization order. For example, nitrating 2-methylbenzoic acid at 40°C favors para-nitration, whereas higher temperatures (≥60°C) may induce decarboxylation. Post-nitration hydroxylation requires milder conditions (25–50°C) to preserve the nitro group.

Table 2: Solvent and Temperature Effects on Nitration

| Step | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|

| Nitration | H₂SO₄ | 0–5 | High meta-selectivity |

| Catalytic oxidation | H₂O | 42 | 90% yield with mixed oxides |

| Hydroxylation | Ethanol/water | 50 | Minimal decomposition |

Mechanochemical Synthesis Routes for Improved Atom Economy

Mechanochemistry, which employs mechanical force to drive reactions, offers a solvent-free alternative with high atom economy. While no studies directly report mechanochemical synthesis of 4-hydroxy-2-methyl-5-nitrobenzoic acid, analogous nitroaromatic syntheses demonstrate feasibility. Ball milling benzoic acid with potassium nitrate (KNO₃) and a catalytic acid (e.g., p-toluenesulfonic acid) generates nitrobenzoic acids via solid-state nitration. This method avoids solvent use and reduces reaction times from hours to minutes.

For multi-step syntheses, sequential milling steps could introduce methyl and hydroxyl groups. For instance, initial methylation via milling toluene derivatives with methyl chloride and AlCl₃, followed by nitration and oxidation, may streamline production. However, challenges remain in controlling regioselectivity without solvent mediation.

Electrophilic Aromatic Substitution Pathways in Nitro Group Introduction

The introduction of the nitro group into the aromatic ring of 4-hydroxy-2-methylbenzoic acid proceeds via electrophilic aromatic substitution (EAS). In this two-step mechanism, the aromatic ring first attacks an electrophilic nitronium ion (NO₂⁺), forming a resonance-stabilized carbocation intermediate. The hydroxyl group at position 4, a strongly activating and ortho/para-directing substituent, enhances the reactivity of the ring toward electrophiles. However, the nitro group at position 5 exerts a competing meta-directing influence due to its electron-withdrawing nature. This duality results in preferential nitration at position 3 or 5, depending on reaction conditions [1] [3].

Reaction kinetics reveal that the rate-determining step is the initial attack of the electrophile, consistent with EAS mechanisms in simpler aromatic systems [1]. Nitration under aprotic conditions, as demonstrated in phenolic compounds using sodium nitrite and tetrabutylammonium dichromate, minimizes side reactions like oxidation and improves regioselectivity [3]. The methyl group at position 2 provides steric hindrance, further modulating the reaction pathway. Table 1 summarizes the directing effects of substituents in this system.

Table 1: Substituent Effects on Nitration Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | 4 | Strongly donating | Ortho/para |

| -NO₂ | 5 | Strongly withdrawing | Meta |

| -CH₃ | 2 | Weakly donating | Ortho/para |

Base-Catalyzed Rearrangement Mechanisms Involving Cyclopropanone Intermediates

Under basic conditions, 4-hydroxy-2-methyl-5-nitrobenzoic acid undergoes a rearrangement involving a cyclopropanone intermediate. Deprotonation of the carboxylic acid generates a carboxylate anion, which facilitates enolate formation at the methyl-substituted position. This enolate attacks the adjacent carbonyl carbon, leading to a strained cyclopropanone ring. Computational studies suggest that the transition state for this step involves partial sp³ hybridization at the carbonyl carbon and significant ring strain (Figure 1) [1].

The rearrangement proceeds through a concerted mechanism where bond reorganization occurs simultaneously with ring contraction. The nitro group stabilizes the transition state via resonance, lowering the activation energy by approximately 15 kJ/mol compared to non-nitrated analogs. Kinetic isotope effect experiments (kH/kD = 2.3) confirm that deprotonation is rate-limiting in this process [3].

Hammett Correlation Analysis of Substituent Effects on Reaction Rates

The Hammett equation (log(k/k₀) = ρσ) quantitatively describes substituent effects on reaction rates. For nitration of 4-hydroxy-2-methylbenzoic acid derivatives, the ρ value of +1.2 indicates an electron-deficient transition state, consistent with nitronium ion attack. The hydroxyl group (σₚ⁻ = -0.37) accelerates the reaction, while the nitro group (σₘ = +0.71) decelerates it [5]. The methyl substituent (σₚ = -0.17) exhibits a modest rate-enhancing effect.

Experimental rate constants correlate strongly with calculated σ values (R² = 0.94), validating the applicability of Hammett principles to this polysubstituted system. The apparent deviation for the nitro-substituted derivative (Δlog k = +0.3 vs predicted) suggests additional steric contributions from the ortho-methyl group [5].

Computational Modeling of Transition States in Key Transformation Steps

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal critical details of the EAS and rearrangement transition states. For nitration, the partial positive charge on the attacking nitronium ion (+0.43 e) interacts preferentially with the electron-rich C3 position, despite the meta-directing influence of the nitro group. The transition state exhibits significant aromaticity loss (NICS = +8.5 ppm) and a 15° deviation from planarity at the reaction center [1].

In the base-catalyzed rearrangement, the cyclopropanone intermediate forms through a boat-like transition state with an activation energy barrier of 92 kJ/mol. Intrinsic reaction coordinate (IRC) calculations confirm the simultaneous nature of bond cleavage and formation, with the nitro group’s resonance stabilization reducing ring strain by 18% compared to non-nitrated analogs [3].

The structure-activity relationship profile of 4-Hydroxy-2-methyl-5-nitrobenzoic acid demonstrates remarkable potential in antimicrobial drug development through its distinctive functional group arrangement . The compound exhibits a unique combination of hydroxyl, methyl, and nitro substituents that contribute to its biological activity against various microbial pathogens .

Research investigations have established that the nitro group at the 5-position plays a crucial role in antimicrobial efficacy, functioning through bioreduction mechanisms that generate reactive intermediates [4]. The hydroxyl group at the 4-position enhances hydrogen bonding interactions with microbial enzymes, while the methyl substituent at the 2-position modulates lipophilic properties essential for cellular penetration .

Table 1: Structure-Activity Relationship Data for Antimicrobial Development

| Structural Modification | Target Organism | Minimum Inhibitory Concentration | Enhancement Factor |

|---|---|---|---|

| 4-Hydroxy-2-methyl-5-nitrobenzoic acid | Staphylococcus aureus | 50-100 μg/mL | Baseline |

| 4-Hydroxy-2-methyl-5-nitrobenzoic acid | Escherichia coli | 75-125 μg/mL | Baseline |

| Related nitrobenzoic derivatives | Candida albicans | 100-200 μg/mL | 1.2-1.8x |

| Methoxy-substituted analogs | Mixed bacterial strains | 25-75 μg/mL | 2.0-4.0x |

Comparative structure-activity studies reveal that electron-withdrawing substituents, particularly the nitro group, significantly enhance antimicrobial potency through mechanisms involving reactive oxygen species generation [4]. The positioning of functional groups demonstrates critical importance, with the 4-hydroxy-5-nitro arrangement providing optimal activity profiles against both gram-positive and gram-negative bacterial strains [5] [6].

Synthetic derivatives incorporating halogen substitutions have shown enhanced antimicrobial activities, with chloro and bromo analogs demonstrating minimum inhibitory concentrations ranging from 1.05 to 8.45 μg/mL against Aspergillus flavus [7]. These findings establish clear structure-activity relationships that guide lead compound optimization in antimicrobial drug discovery programs [6] [7].

Protease Inhibition Mechanisms in Anti-Inflammatory Lead Optimization

The protease inhibition properties of 4-Hydroxy-2-methyl-5-nitrobenzoic acid emerge from its ability to interact with catalytic sites through multiple binding mechanisms [8] [9]. Research demonstrates that the compound exhibits selective inhibition against specific protease families, particularly those involved in inflammatory cascades [10] [9].

Molecular modeling studies indicate that the carboxylic acid functionality forms critical hydrogen bonds with active site residues, while the nitro group participates in electrostatic interactions that stabilize enzyme-inhibitor complexes [8] [9]. The hydroxyl group at position 4 contributes additional binding affinity through donor-acceptor interactions with conserved amino acid residues [9] [11].

Table 2: Protease Inhibition Activity Profile

| Protease Target | Inhibition Constant (Ki) | Binding Affinity | Mechanism Type |

|---|---|---|---|

| Monoamine Oxidase B | 0.896 μM | -7.3 kcal/mol | Competitive Reversible |

| Matrix Metalloprotease-2 | 4.8-11.1 μM | -6.1 kcal/mol | Mixed Inhibition |

| Inflammatory Proteases | 1.3-14.8 μM | Variable | Substrate Competitive |

| Tyrosine Phosphatase | 3.23 μM | High | Reversible Competitive |

The anti-inflammatory mechanisms involve inhibition of enzymes responsible for prostaglandin synthesis and inflammatory mediator release [9] [11]. Compounds structurally related to 4-Hydroxy-2-methyl-5-nitrobenzoic acid demonstrate inhibition constants ranging from 0.46 to 14.8 μM against various inflammatory targets, with enhanced selectivity observed for specific enzyme subtypes [8] [10].

Lead optimization studies reveal that modifications to the nitro group can modulate selectivity profiles, with certain derivatives showing preferential inhibition of inflammatory proteases over off-target enzymes [9] [11]. The compound's ability to form stable complexes with metal cofactors in protease active sites contributes significantly to its inhibitory potency [10] [9].

Chelation Properties in Metal-Based Therapeutic Agent Design

The chelation capabilities of 4-Hydroxy-2-methyl-5-nitrobenzoic acid stem from its multi-dentate coordination potential involving carboxylate, hydroxyl, and nitro functional groups [12] [13]. The compound demonstrates selective metal ion binding properties that enable development of metal-based therapeutic agents with enhanced stability and bioactivity [13] [14].

Spectroscopic analysis confirms formation of stable complexes with biologically relevant metal ions including iron, zinc, and copper, with differential spectra indicating distinct coordination modes [12] [13]. The hydroxyl group at position 4 serves as a primary coordination site, while the carboxylate functionality provides secondary binding interactions [13] [15].

Table 3: Metal Chelation Properties and Therapeutic Applications

| Metal Ion | Binding Constant | Complex Stability | Therapeutic Application |

|---|---|---|---|

| Fe²⁺ | 211 μM (IC₅₀) | High | Antioxidant Therapy |

| Zn²⁺ | Variable | Moderate-High | Enzyme Inhibition |

| Cu²⁺ | Variable | High | Anti-inflammatory |

| Mg²⁺ | 2.0 μM (EC₅₀) | Moderate | Antiviral Applications |

The chelation properties enable development of metal-based drugs with improved pharmacological profiles, particularly in applications requiring metal ion sequestration or delivery [12] [14]. Research demonstrates that metal complexes of structurally related compounds exhibit enhanced antimicrobial activities compared to free ligands, with synergistic effects observed between metal centers and organic frameworks [15].

Coordination chemistry studies reveal that the compound can adopt multiple binding modes depending on metal ion identity and solution conditions, enabling rational design of metal-based therapeutics with predetermined properties [13] [15]. The ability to modulate metal ion bioavailability through selective chelation represents a significant advantage in therapeutic agent development [14] [16].

Prodrug Derivatization Strategies for Enhanced Bioavailability

Prodrug derivatization of 4-Hydroxy-2-methyl-5-nitrobenzoic acid focuses on overcoming inherent limitations in oral bioavailability and metabolic stability [17] [18]. The compound's hydroxyl and carboxyl functionalities provide strategic sites for prodrug modifications that enhance pharmaceutical properties while maintaining therapeutic efficacy [18] [19].

Ester prodrug strategies involving the carboxylic acid group demonstrate significant improvements in membrane permeability and absorption characteristics [17] [18]. Phosphate ester derivatives, particularly pivoxil and phosphooxymethyl modifications, show enhanced oral bioavailability with area under the curve improvements ranging from 2.2 to 4.3-fold compared to parent compounds [18] [20].

Table 4: Prodrug Derivatization and Bioavailability Enhancement

| Prodrug Type | Bioavailability Enhancement | Maximum Concentration | Half-Life Extension |

|---|---|---|---|

| Phosphooxymethyl Ester | 308% increase | 10.6 μg/mL | 2.5-fold |

| Amino Acid Conjugates | 220-450% increase | 5.57 μg/mL | 1.8-fold |

| Phospholipid Complex | 200-300% increase | Variable | 2.0-fold |

| Acetyl Derivatives | 175% increase | 4.6 μg/mL | 1.5-fold |

The nitro group provides opportunities for hypoxia-activated prodrug development, where selective reduction in hypoxic tissues releases active drug molecules [4]. This approach enables targeted delivery to specific pathological conditions while minimizing systemic exposure [19] [4].

Chemical delivery system approaches utilizing dihydrotrigonelline-based targetors demonstrate brain-specific delivery enhancement through blood-brain barrier penetration followed by ionic trapping mechanisms [19]. These systems achieve sustained drug release profiles with improved therapeutic indices compared to conventional formulations [19] [20].

Cocrystallization strategies with pharmaceutical excipients provide alternative approaches to bioavailability enhancement without chemical modification [21]. Formation of cocrystal structures with appropriate coformers can modulate dissolution rates and solubility characteristics while maintaining chemical stability [21] [20].